(S)-Nornicotine-d4

Description

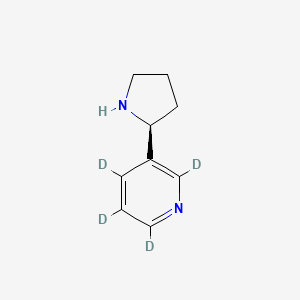

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |

InChI Key |

MYKUKUCHPMASKF-FUQHWSCXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2)[2H] |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies of S Nornicotine D4

Chemical Synthesis Pathways for Deuterated Nornicotine (B190312)

The introduction of deuterium (B1214612) atoms into the nornicotine structure is a key aspect of producing (S)-Nornicotine-d4. This is typically achieved through pathways that utilize deuterated precursors or involve reduction steps with deuterium-donating reagents.

Deuterium Incorporation from Pyridine-d5 (B57733) Precursors

One of the primary methods for synthesizing deuterated nornicotine involves starting with a heavily deuterated precursor, pyridine-d5. researchgate.net This approach ensures the stable incorporation of deuterium atoms onto the pyridine (B92270) ring of the nornicotine molecule. The general synthetic sequence commences with the bromination of pyridine-d5 to yield 3-bromopyridine-d4. researchgate.net This intermediate then undergoes a series of reactions, including treatment with n-butyllithium and dry ice, followed by acidification to produce nicotinic acid-2,4,5,6-d4. researchgate.net

The deuterated nicotinic acid is subsequently converted to its ethyl ester, ethyl nicotinate-2,4,5,6-d4. researchgate.net This ester is a key building block that is then condensed with N-trimethylsilyl-2-pyrrolidinone. researchgate.net The resulting product, after hydrolysis and decarboxylation, yields myosmine-2,4,5,6-d4. researchgate.net The final step in this pathway is the reduction of the deuterated myosmine (B191914). researchgate.net

Myosmine Reduction and Subsequent Deuteration

A common and effective strategy for producing nornicotine, which can be adapted for deuteration, is the reduction of myosmine. mdpi.comnih.gov Myosmine can be synthesized through the condensation of N-vinylpyrrolidone with ethyl nicotinate. mdpi.com The subsequent reduction of myosmine to racemic nornicotine can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as sodium borohydride. mdpi.comgoogleapis.com

To produce this compound via this route, a deuterated reducing agent, such as sodium borodeuteride (NaBD4), would be employed in the reduction of myosmine. This introduces deuterium atoms at specific positions in the pyrrolidine (B122466) ring. The resulting racemic nornicotine-d4 would then require enantiomeric separation to isolate the desired (S)-enantiomer.

Enantioselective Synthesis Approaches for (S)-Nornicotine Precursors

Achieving the specific (S)-configuration of nornicotine is critical. This is accomplished through enantioselective synthesis methods that either directly produce the (S)-enantiomer or allow for the efficient separation of a racemic mixture.

Enzymatic Reduction Methodologies (e.g., Imine Reductase and Glucose Dehydrogenase Systems)

Enzymatic methods offer a highly selective route to (S)-nornicotine. google.comwipo.int Specifically, imine reductase (IRED) enzymes have been shown to be capable of asymmetrically reducing the imine group of myosmine to furnish (S)-nornicotine with high enantiomeric excess. google.comgoogle.comgoogle.com These enzymatic reactions are often coupled with a coenzyme regeneration system, such as one employing glucose and glucose dehydrogenase (GDH), to ensure the continuous supply of the necessary reducing equivalents (e.g., NADPH). google.comacs.org

The use of co-immobilized IRED and GDH has been demonstrated as an efficient approach, allowing for the reuse of the enzymes and thereby reducing production costs. acs.orgacs.org This biocatalytic method can yield (S)-nornicotine with excellent chemical and optical purity, often exceeding 99.5%. google.com The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. google.comacs.org

| Enzyme System | Substrate | Product | Key Features |

| Imine Reductase (IRED) & Glucose Dehydrogenase (GDH) | Myosmine | (S)-Nornicotine | High enantioselectivity (>99.5% ee), coenzyme regeneration, potential for enzyme immobilization. google.comacs.org |

Diastereomeric Salt Formation and Chiral Separation for Enantiopurity

A classical and effective method for resolving a racemic mixture of nornicotine is through the formation of diastereomeric salts. mdpi.comnih.govardena.com This technique involves reacting the racemic nornicotine with a chiral resolving agent, which is a single enantiomer of a chiral acid. This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. ardena.com

For the resolution of nornicotine, chiral acids such as N-lauroyl-(R)-alanine have been successfully employed. mdpi.comnih.govresearchgate.net The diastereomeric salts are formed in a suitable solvent mixture, for instance, methyl tert-butyl ether (MTBE) and chloroform, leading to the selective crystallization of one diastereomer. mdpi.comresearchgate.net After separation, the desired enantiomer of nornicotine is liberated from the salt by treatment with a base. This method has been reported to yield (S)-nornicotine with an enantiomeric excess of 92%. mdpi.comnih.gov Other resolving agents like dibenzoyl-d-tartaric acid have also been used for the resolution of nicotine (B1678760), a closely related alkaloid. google.com

| Chiral Resolving Agent | Racemate | Diastereomer Separation Method | Resulting Enantiopurity |

| N-lauroyl-(R)-alanine | (R,S)-Nornicotine | Fractional crystallization | 92% ee for (S)-Nornicotine. mdpi.comresearchgate.net |

| Dibenzoyl-d-tartaric acid | (R,S)-Nicotine | Diastereomeric salt formation | Enantiomerically pure (S)-Nicotine. google.com |

Characterization of Synthetic Products for Research Purity and Isotopic Incorporation

The final synthesized this compound must be rigorously characterized to confirm its chemical purity, enantiomeric excess, and the extent and location of deuterium incorporation. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is used to determine the enantiomeric purity of the final product. google.complos.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are invaluable for confirming the molecular weight of the deuterated compound and assessing the degree of isotopic labeling. plos.orgnih.govplos.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information and can be used to confirm the positions of the deuterium atoms within the molecule.

The purity of deuterated nornicotine is often reported as ≥99% for deuterated forms (d1-d4). caymanchem.com Mass spectrometry is also used to monitor the specific mass transitions of nornicotine-d4 and its fragments, which differ from the unlabeled compound. For example, the mass transition for nornicotine-d4 might be m/z 153.2→134.2, compared to m/z 149.2→130.2 for unlabeled nornicotine. nih.gov

| Analytical Technique | Purpose |

| Chiral HPLC | Determination of enantiomeric excess. google.complos.org |

| GC-MS / LC-MS | Confirmation of molecular weight and isotopic incorporation. plos.orgnih.govplos.org |

| NMR Spectroscopy | Structural elucidation and confirmation of deuterium positions. |

Analytical Applications of S Nornicotine D4 in Quantitative Research

Role as an Internal Standard in Mass Spectrometry-Based Assays

The structural similarity and the mass shift provided by the deuterium (B1214612) labels make (S)-Nornicotine-d4 an excellent internal standard for quantitative analysis. caymanchem.combioscience.co.ukcerilliant.comlabchem.com.my It is added to samples at a known concentration at the beginning of the sample preparation process. Since it behaves nearly identically to the unlabeled analyte throughout extraction, purification, and ionization, it effectively compensates for variations in sample recovery and matrix effects, leading to highly reliable quantification.

Principles of Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a gold-standard method for quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the presence of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

In the case of this compound, the four deuterium atoms increase its molecular weight, allowing it to be distinguished from the endogenous, unlabeled nornicotine (B190312) by a mass spectrometer. During analysis, the ratio of the signal intensity of the analyte to the signal intensity of the internal standard is measured. Because the IS and the analyte exhibit nearly identical chemical and physical properties, any loss of sample during preparation or fluctuations in instrument response will affect both compounds equally. This constant ratio allows for the accurate calculation of the analyte's concentration, even in the presence of complex matrices that can suppress or enhance the mass spectrometry signal.

Quantification of Nornicotine (including Enantiomers) and Related Tobacco Alkaloids

This compound is instrumental in the precise quantification of nornicotine, including its specific enantiomers, and other related tobacco alkaloids. The ability to distinguish between the (S)- and (R)-enantiomers of nornicotine is crucial, as they can have different biological activities. For instance, (S)-nornicotine is the precursor to the more carcinogenic (S)-N'-nitrosonornicotine (NNN). researchgate.netky.gov

Researchers have developed methods utilizing this compound for the simultaneous quantification of multiple tobacco alkaloids. These assays are vital for understanding tobacco chemistry, metabolism, and exposure. A study by Ji et al. (2019) detailed a UPLC/MS/MS method for the enantiomeric analysis of nornicotine and other tobacco alkaloids, using (R,S)-Nornicotine-d4 as an internal standard. researchgate.netuky.edu This allows for the accurate determination of the enantiomeric ratio of nornicotine in various tobacco samples.

The following table summarizes the mass spectrometric parameters for the quantification of nornicotine and a related alkaloid using a deuterated internal standard.

| Compound | Quantitation Transition (m/z) | Collision Energy (V) | Confirmation Transition (m/z) | Collision Energy (V) |

| (R,S)-Nornicotine | 149 > 117 | 20 | 149 > 80 | 18 |

| (R,S)-Nornicotine-d4 | 153 > 121 | 22 | 153 > 96 | 24 |

| (R,S)-Anabasine | 163 > 92 | 20 | 163 > 80 | 18 |

| Data sourced from Ji et al. (2019). researchgate.netuky.edu |

Application in Complex Biological Matrices (e.g., Urine, Plant Tissues, Animal Brain Samples)

The robustness of using this compound as an internal standard is particularly evident in its application to complex biological matrices. These matrices contain a multitude of endogenous compounds that can interfere with the analysis.

Urine: In human urine, this compound is used to quantify nicotine (B1678760) metabolites to assess tobacco exposure and study nicotine metabolism. Methods have been developed for the simultaneous quantification of nicotine, six of its metabolites (including nornicotine), and other minor tobacco alkaloids. nih.govrestek.comresearchgate.netnih.govplos.org Sample preparation often involves enzymatic hydrolysis to measure total (free and glucuronidated) metabolite concentrations, followed by a protein precipitation step. nih.govresearchgate.netplos.org

Plant Tissues: For the analysis of tobacco leaves, this compound is used to determine the concentration and enantiomeric composition of nornicotine and other alkaloids. researchgate.netuky.edu A typical extraction procedure involves homogenizing the tobacco powder in a suitable solvent, followed by filtration and dilution before injection into the analytical system. researchgate.netuky.edu

Animal Brain Samples: The quantification of nornicotine in animal brain tissue is crucial for neurochemical and pharmacological studies. While specific protocols for this compound in brain tissue were not detailed in the provided context, the principles of its use in other complex matrices are directly applicable. The process would involve tissue homogenization, extraction of the alkaloids, and subsequent analysis by a mass spectrometry-based method.

Chromatographic Separation Techniques Utilized with this compound

To accurately quantify individual compounds in a mixture, they must first be separated. Chromatography is the cornerstone of this process, and this compound is compatible with both gas and liquid chromatography techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is used as an internal standard in GC-MS methods for the quantification of nornicotine and other tobacco alkaloids. cerilliant.comlabchem.com.my In some cases, derivatization of the analytes is required to improve their volatility and chromatographic behavior. The mass spectrometer then detects the characteristic mass-to-charge ratios of the analytes and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC/MS/MS, HPLC-ESI-MS/MS, LC-Orbitrap-MS/MS, UHPLC-HRMS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of nornicotine and its metabolites due to its high sensitivity, specificity, and applicability to a wide range of compounds. Various iterations of LC-MS technology have been employed with this compound.

UPLC/MS/MS: Ultra-performance liquid chromatography offers faster analysis times and better resolution compared to conventional HPLC. A UPLC/MS/MS method has been successfully used for the enantiomeric separation of nornicotine in tobacco samples, employing a chiral column to separate the (R) and (S) forms. researchgate.netuky.edu

HPLC-ESI-MS/MS: High-performance liquid chromatography with electrospray ionization tandem mass spectrometry is a common platform for the analysis of nicotine metabolites in biological fluids. nih.govresearchgate.netplos.org These methods often use reversed-phase columns for separation.

LC-Orbitrap-MS/MS and UHPLC-HRMS/MS: High-resolution mass spectrometry techniques like Orbitrap and other time-of-flight (TOF) analyzers provide highly accurate mass measurements, which further enhances the specificity of the analysis. These advanced platforms are used for comprehensive metabolite profiling in various biological samples.

The following table provides an example of UPLC/MS/MS conditions used for the analysis of nornicotine enantiomers.

| Parameter | Condition |

| Column | LUX Cellulose-2 |

| Mobile Phase | 90:10 (v/v) of 20 mM ammonium (B1175870) formate (B1220265) with 0.2% NH4OH : acetonitrile (B52724) |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Data sourced from Ji et al. (2019). researchgate.netuky.edu |

Chiral Chromatography for Enantiomeric Resolution of Nornicotine

The quantitative analysis of nornicotine enantiomers, (S)-(-)-nornicotine and (R)-(+)-nornicotine, is critical in various fields, including tobacco research, as the biological activities of these stereoisomers can differ significantly. researchgate.net this compound, or more commonly its racemic mixture (±)-Nornicotine-d4, serves as an indispensable internal standard in analytical methods developed for the enantiomeric resolution of nornicotine. caymanchem.comuky.edulabchem.com.my The use of a deuterated internal standard is crucial for accurate quantification via isotope dilution mass spectrometry, correcting for variations during sample preparation and analysis. uky.eduoup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) are the predominant techniques for this purpose, employing specialized chiral stationary phases (CSPs) to achieve separation. uky.educoresta.org Researchers have successfully used various chiral columns; for instance, a LUX Cellulose-2 column was found to provide high-resolution separation of nornicotine enantiomers, which was challenging on other columns like the CHIRALPAK AGP where only partial separation was achieved. researchgate.netuky.edu Another study utilized an AZYP Nicoshell chiral column for the quantitation of nornicotine enantiomers by LC-MS/MS. coresta.org

Method development focuses on optimizing the mobile phase composition to achieve baseline separation. For the LUX Cellulose-2 column, an isocratic mobile phase of 20 mM ammonium formate with 0.2% ammonium hydroxide (B78521) in acetonitrile was effective. researchgate.netuky.edu In another method, ultraperformance convergence chromatography with tandem mass spectrometry (UPC²-MS/MS) achieved separation within 5 minutes on an immobilized cellulose-based chiral stationary phase, using a mobile phase modified with ammonium hydroxide. researchgate.netnih.gov The successful separation of nornicotine enantiomers is a key step in understanding their relative abundance in different samples, such as various types of tobacco. researchgate.netnih.gov

Table 1: Examples of Chiral Chromatography Conditions for Nornicotine Enantiomer Resolution

| Analytical Technique | Chiral Column | Mobile Phase | Internal Standard | Reference |

|---|---|---|---|---|

| UPLC/MS/MS | LUX Cellulose-2 | Isocratic: 90:10 (v/v) of 20 mM ammonium formate with 0.2% NH₄OH : acetonitrile | (R,S)-Nornicotine-d4 | researchgate.netuky.edu |

| LC-MS/MS | AZYP Nicoshell (4.6 x 100 mm, 2.7 µm) | Isocratic: 0.2% ammonium formate in methanol | Deuterated internal standards | coresta.org |

| UPC²-MS/MS | Immobilized cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) | Co-solvent with ammonium hydroxide | Not specified | researchgate.netnih.gov |

Method Validation and Quality Control in Analytical Studies

The use of this compound as part of a deuterated internal standard mixture is fundamental to the validation of analytical methods, ensuring their reliability, accuracy, and precision for quantitative research. nih.govnih.gov Method validation is a comprehensive process that establishes the performance characteristics of an assay.

Establishment of Standard Calibration Curves and Linearity

For quantitative analysis, a standard calibration curve is established by analyzing a series of standard solutions at known concentrations. uky.edu In methods employing this compound or its racemic mixture as an internal standard, calibration curves are typically generated by plotting the peak area ratio of the target analyte to the internal standard against the concentration of the analyte. uky.edu

These methods consistently demonstrate excellent linearity over the specified concentration ranges. Research studies report achieving high correlation coefficients (R²), typically greater than 0.99, indicating a strong linear relationship between the instrument response and the analyte concentration. uky.edunih.govnih.gov For example, a UPLC/MS/MS method for tobacco alkaloid enantiomers, including nornicotine, showed linearity with an average R² greater than 0.996. uky.edu Similarly, an LC-MS/MS method for nicotine and its metabolites in rat brain tissue established a calibration curve for nornicotine over a range of 0.025 to 7.5 ng/mg, with an R² value of ≥ 0.99. nih.gov The use of a stable isotope-labeled internal standard like this compound is key to achieving this high degree of linearity by compensating for any analytical variability. oup.com

Table 2: Linearity Data for Nornicotine Quantification Using a Deuterated Internal Standard

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| UPLC/MS/MS | Tomato Leaf | Not specified, LOQ was 28 ng/mL | > 0.996 | uky.eduky.gov |

| LC-MS/MS | Rat Brain | 0.025 – 7.5 ng/mg | ≥ 0.99 | nih.gov |

| LC-MS/MS | Human Plasma & Urine | Not specified, LOQ was 1.0 ng/mL (plasma) & 2.5 ng/mL (urine) | > 0.99 | nih.gov |

Assessment of Analytical Recovery, Precision, and Accuracy

The accuracy and precision of an analytical method are paramount for reliable quantitative results. This compound, as an internal standard, plays a crucial role in ensuring these parameters meet stringent validation criteria by correcting for analyte loss during sample processing and instrumental analysis. nih.govnih.gov

Recovery: Extraction recovery assesses the efficiency of the extraction procedure. Studies using deuterated nornicotine as an internal standard report high and consistent recovery rates. For instance, a method for analyzing nicotine metabolites in rat brain reported extraction recoveries ranging from 64% to 115%. nih.gov Another validated method for urinary nicotine metabolites showed high mean recovery between 76% and 99%. plos.orgresearchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For nornicotine and related analytes, methods validated with deuterated internal standards show excellent precision. Intra- and inter-assay imprecision for nornicotine in rat brain were found to be ≤ 12.9%. nih.gov In human plasma and urine, intra-day and inter-day imprecision were reported as ≤14% and ≤17%, respectively. nih.gov A study on meconium samples reported inter-day imprecision of less than 19.9%. nih.gov

Accuracy: Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent bias or relative error. The use of this compound helps to achieve high accuracy. One study reported accuracy for nornicotine to be ≥ 86% in rat brain tissue. nih.gov Another study in human urine demonstrated an accuracy with a bias between 0% and 10%. plos.orgresearchgate.net

Table 3: Summary of Method Validation Parameters for Nornicotine Analysis

| Matrix | Recovery (%) | Precision (%RSD or %CV) | Accuracy | Reference |

|---|---|---|---|---|

| Rat Brain | 64 - 115 | ≤ 12.9 (Intra- & Inter-assay) | ≥ 86% | nih.gov |

| Human Plasma | 52 - 88 | ≤ 14 (Intra-day), ≤ 17 (Inter-day) | Not specified | nih.gov |

| Human Urine | 51 - 118 | ≤ 14 (Intra-day), ≤ 17 (Inter-day) | Not specified | nih.gov |

| Human Urine | 76 - 99 | 2 - 9 (Reproducibility) | 0 - 10% bias | plos.orgresearchgate.net |

| Human Meconium | Not specified | < 19.9 (Inter-day) | Within 20-25% of target | nih.gov |

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The inclusion of this compound as an internal standard contributes to achieving low detection and quantitation limits in complex biological matrices.

Various studies have reported the LOD and LOQ for nornicotine using mass spectrometry-based methods. For example, a UPLC/MS/MS method for tobacco alkaloid enantiomers reported an LOD of less than 10 ng/mL and an LOQ of less than 30 ng/mL for nornicotine. uky.edu A highly sensitive method for analyzing nicotine metabolites in rat brain tissue established an LOQ of 0.025 ng/mg for nornicotine. nih.gov In another study analyzing human plasma and urine, the LOQ for nornicotine was 1.0 ng/mL and 2.5 ng/mL, respectively, although a separate analysis noted an LOQ as low as 0.03 ng/mL in plasma. nih.gov These low limits are essential for studies involving trace-level analysis of nornicotine.

Table 4: Reported Limits of Detection (LOD) and Quantitation (LOQ) for Nornicotine

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| UPLC/MS/MS | Tobacco | < 10 ng/mL | < 30 ng/mL | uky.edu |

| LC-MS/MS | Rat Brain | Not specified | 0.025 ng/mg | nih.gov |

| LC-MS/MS | Human Plasma | Not specified | 1.0 ng/mL | nih.gov |

| LC-MS/MS | Human Urine | Not specified | 2.5 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | Not specified | 0.03 ng/mL | nih.gov |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-(-)-Nornicotine |

| (R)-(+)-Nornicotine |

| (±)-Nornicotine-d4 |

| Nornicotine |

| Nicotine |

| Acetonitrile |

| Ammonium formate |

| Ammonium hydroxide |

| Methanol |

| Cotinine (B1669453) |

| Norcotinine (B101708) |

| Nicotine-N-β-D-glucuronide |

| Cotinine-N-β-D-glucuronide |

| Nicotine-1′-oxide |

| Cotinine-N-oxide |

| trans-3′-hydroxycotinine |

| Anabasine (B190304) |

| Anatabine |

| (R,S)-Nornicotine-d4 |

| (R,S)-Anabasine |

| (R,S)-Anatabine |

| (R)-nicotine |

| (S)-nicotine |

| (R,S) nicotine-d4 |

| Cotinine-d3 |

| Nicotine-d3 |

| Norcotinine-d4 |

| Anabasine-d4 |

| Anatabine-d4 |

| Nicotine N'-oxide |

| 4-Hydroxy-4-(3-pyridyl)-butanoic acid |

Role of S Nornicotine D4 in Nicotine and Alkaloid Metabolism Studies

Elucidation of Nicotine (B1678760) Demethylation Pathways to Nornicotine (B190312)

(S)-Nornicotine is a primary metabolite of nicotine, formed through an N-demethylation process. chinbullbotany.commedchemexpress.com This conversion is a significant area of study due to nornicotine's own pharmacological activities and its role as a precursor to harmful compounds. chinbullbotany.com In tobacco plants, this demethylation is catalyzed by enzymes from the cytochrome P450 CYP82E subfamily. researchgate.net While nornicotine is naturally present in tobacco leaves, a significant portion found in the urine of smokers originates from the metabolic conversion of nicotine. nih.gov

The use of deuterated compounds like (S)-Nornicotine-d4 is essential for accurately tracing these metabolic pathways. nih.gov For instance, studies administering deuterium-labeled nicotine to smokers have shown the excretion of small quantities of deuterium-labeled nornicotine in their urine, confirming the in-vivo metabolic conversion. nih.gov In humans, oxidative N-demethylation is a minor pathway for nicotine metabolism, but the conversion to nornicotine has been clearly demonstrated. nih.gov The enzyme systems responsible for the demethylation of nicotine to form nornicotine are yet to be fully identified. nih.gov

Investigation of Nornicotine's Biological Activity as a Nicotinic Acetylcholine (B1216132) Receptor Agonist

Nornicotine exhibits biological activity as an agonist of nicotinic acetylcholine receptors (nAChRs), which are crucial for various functions in the central and peripheral nervous systems. ontosight.aiebi.ac.uk Although it is a derivative of nicotine, its potency and selectivity for different nAChR subtypes differ. ontosight.ai Research has shown that nornicotine has a high affinity for the α6 and α7 subunits of nAChRs. wikipedia.org

Studies using Xenopus oocytes expressing specific human nAChR subtypes have provided detailed insights into nornicotine's activity. For example, α7 receptors are highly responsive to nornicotine. nih.gov Similarly, nAChRs containing the α6 subunit ligand-binding domain also show a strong response to nornicotine. nih.gov The interaction of nornicotine with these receptors can lead to the release of dopamine (B1211576) in the brain, suggesting a potential role in tobacco dependence. ebi.ac.uknih.gov The weaker biological activity of nornicotine compared to nicotine may be related to its protonation state. osti.gov

Characterization of Nornicotine as a Precursor to Tobacco-Specific N′-Nitrosamines (TSNAs)

Nornicotine is a well-established precursor to the potent carcinogen N'-nitrosonornicotine (NNN), one of the tobacco-specific nitrosamines (TSNAs). chinbullbotany.commedchemexpress.com TSNAs are formed through the nitrosation of tobacco alkaloids and are considered a significant health risk associated with tobacco use. nih.govtandfonline.com

NNN is produced when nornicotine reacts with nitrosating agents, a process that can occur during the curing, aging, and processing of tobacco. tandfonline.comwikipedia.org This nitrosation can also happen endogenously in the human body, for instance, in the acidic environment of the stomach from dietary or endogenous nitrates. wikipedia.orgdfg.de The formation of NNN from nornicotine is a more rapid process compared to its formation from nicotine. dfg.de In tobacco, the conversion of nicotine to nornicotine is a key step that precedes the formation of NNN. researchgate.net This reaction can be influenced by various factors, including the presence of nitrite. acs.org

The formation of NNN from nornicotine has been demonstrated in various experimental settings. For example, incubating nornicotine with human saliva can lead to the formation of NNN. dfg.de The rate of this reaction is pH-dependent, with acidic conditions favoring NNN formation. acs.org

Deuterated compounds like this compound are invaluable for studying the formation of NNN. By using a labeled precursor, researchers can specifically track the conversion of nornicotine to NNN, distinguishing it from NNN that may be present from other sources. nih.gov

For example, studies have incubated saliva samples from non-smokers with [pyridine-D4]nornicotine. nih.gov The subsequent detection of [pyridine-D4]NNN confirmed that NNN was formed from the added deuterated nornicotine. nih.gov This method eliminates concerns about artifactual formation during sample analysis and provides clear evidence for the endogenous synthesis of NNN. acs.orgnih.gov Such isotopic tracing studies have also been conducted in vivo in rats to investigate endogenous nitrosation. dfg.de

Pathways of N'-Nitrosonornicotine (NNN) Formation from Nornicotine

Metabolic Profiling and Flux Analysis in Biological Systems

Rat models are frequently used to study the pharmacokinetics and metabolism of nicotine and its metabolites, including nornicotine. nih.gov this compound is used as an internal standard in these studies to ensure accurate quantification of nornicotine levels in plasma and brain tissue. semanticscholar.orgfrontiersin.orgnih.gov

Pharmacokinetic studies in rats have revealed age-dependent differences in nicotine metabolism. nih.gov For a given dose of nicotine, adolescent rats tend to have lower plasma and brain concentrations of nicotine and its primary metabolite, cotinine (B1669453), compared to adult rats. nih.gov Conversely, adolescent rats show higher plasma and brain levels of the minor metabolite nornicotine. nih.gov These findings highlight the importance of considering age when interpreting data from animal models.

In these studies, deuterated internal standards like (R,S)-nornicotine-d4 are crucial for the accurate measurement of various metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govaacrjournals.orgnih.govresearchgate.net The recovery of nornicotine in these analyses is typically high, ensuring the reliability of the data. nih.gov

In Vitro Cellular Models

The study of nicotine's effects and metabolism at a cellular level is fundamental to understanding its broader physiological impact. This compound, while primarily used as an internal standard for quantifying its non-deuterated counterpart, is instrumental in studies utilizing various in vitro models.

Endothelial Cell Line Studies:

Research on endothelial cells, such as the EA.hy926 cell line, has been crucial in understanding the vascular effects of nicotine metabolites. Nornicotine has been shown to promote cell migration and disrupt cell-cell junctions in these cells. caymanchem.comcaymanchem.com In such studies, stable isotope-labeled standards like this compound are essential for accurate quantification of nornicotine by mass spectrometry, allowing researchers to precisely measure its cellular uptake and turnover. caymanchem.comglpbio.com This is particularly important when investigating the downstream effects on cellular structures and signaling pathways. For instance, studies have shown that nicotine and its metabolite cotinine can modulate the permeability of the blood-brain barrier by affecting the expression of tight junction proteins like ZO-1 in brain microvascular endothelial cells. researchgate.net

Xenopus Oocyte Expression Systems:

Xenopus oocytes are a widely used expression system for studying the function of ion channels, including nicotinic acetylcholine receptors (nAChRs), which are the primary targets of nicotine and its metabolites. nih.gov Nornicotine itself is a potent agonist at several nAChR subtypes. caymanchem.comnih.gov Specifically, it induces currents in oocytes expressing human α7 nAChRs and α6 subunit-containing nAChRs. caymanchem.comcaymanchem.com The use of this compound as an internal standard in these experimental systems allows for precise correlation of agonist concentration with receptor activation, helping to delineate the pharmacological profiles of different nAChR subtypes. caymanchem.com This is vital for understanding the neurochemical basis of nicotine dependence and for the discovery of new drugs targeting these receptors. nih.gov

Plant Biosynthesis Studies

The biosynthesis of nicotine and other pyridine (B92270) alkaloids in plants, particularly in the genus Nicotiana, is a complex process. This compound and other deuterated compounds are pivotal in tracing the metabolic pathways and identifying the enzymes involved.

Nicotiana benthamiana and Deuterated Precursor Feeding:

Nicotiana benthamiana is a key model organism for studying plant biology and for the production of valuable biomolecules. biorxiv.orgresearchgate.net However, its natural accumulation of nicotine can complicate downstream processes. biorxiv.orgresearchgate.net Understanding and engineering nicotine biosynthesis is therefore of significant interest.

Feeding studies using deuterated precursors, such as D4-nicotinamide, have provided profound insights. biorxiv.org In wild-type plants, a deuterium (B1214612) atom is lost during the formation of pyridine alkaloids. biorxiv.org This observation, coupled with genetic studies, supports the role of specific enzymes in the process. biorxiv.org The use of deuterated standards like this compound is critical for accurately tracking the incorporation of labeled precursors into the final alkaloid products through mass spectrometry. This allows researchers to map the biosynthetic route and identify key enzymatic steps. nih.gov For example, research has shown that in Nicotiana tabacum, (S)-nicotine accounts for the majority of nicotine produced, and its demethylation to nornicotine can increase the enantiomeric purity. researchgate.net

Interactive Table: Applications of this compound in Research Models

| Research Area | Model System | Key Application of this compound | Research Focus |

|---|---|---|---|

| Cellular Pharmacology | EA.hy926 Endothelial Cells | Internal standard for nornicotine quantification | Effects on cell migration and junctions caymanchem.comcaymanchem.com |

| Neuropharmacology | Xenopus Oocytes expressing nAChRs | Internal standard for correlating concentration with receptor activity | Characterizing nAChR subtype pharmacology caymanchem.comcaymanchem.comnih.gov |

| Plant Biochemistry | Nicotiana benthamiana | Standard for tracing labeled precursor incorporation | Elucidating nicotine biosynthesis pathways biorxiv.orgresearchgate.net |

Investigation of Enzymatic Contributions to Nornicotine Metabolism and Biosynthesis

The formation and breakdown of nornicotine are governed by a suite of enzymes. This compound is an indispensable tool for dissecting the roles of these specific enzymes.

Cytochrome P450 Enzyme Activities

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of compounds, including nicotine.

CYP2A6 in Nicotine Metabolism:

CYP2A6 is the primary enzyme responsible for the metabolic clearance of nicotine in humans, mainly through its conversion to cotinine. aacrjournals.orgaacrjournals.orgumn.edu However, CYP2A6 is also involved in the N-demethylation of nicotine to form nornicotine, which is considered a minor metabolic pathway. nih.govnih.gov Studies using human liver microsomes have revealed that this demethylation process is biphasic, with CYP2A6 contributing to the high-affinity component. nih.gov In such in vitro metabolic studies, this compound is used as an internal standard to accurately quantify the formation of nornicotine, allowing for the determination of enzyme kinetics (K_m and V_max values) and the assessment of interindividual variability in metabolic activity. umn.edunih.gov Research has also identified CYP2B6 as contributing to the low-affinity component of nicotine N-demethylation. nih.gov

Uridine Diphosphate Glucuronosyltransferase (UGT) Pathways

Glucuronidation, the conjugation with glucuronic acid, is another significant pathway in the metabolism of nicotine and its derivatives, facilitated by UGT enzymes.

UGT2B10:

Enzymes Involved in de novo Biosynthesis

Imine Reductase:

In biotechnological approaches to nicotine synthesis, enzymes with imine reductase activity are employed to convert myosmine (B191914) to (S)-nornicotine. mdpi.comgoogle.com This enzymatic reduction is a critical step that establishes the desired stereochemistry. mdpi.com The efficiency and enantioselectivity of these imine reductases are paramount. This compound can be used as an analytical standard in the development and optimization of these enzymatic processes to accurately quantify the product and determine the enantiomeric excess, ensuring the production of the biologically active (S)-enantiomer. mdpi.comgoogle.com

Interactive Table: Enzymes Studied Using this compound

| Enzyme Family | Specific Enzyme | Role in Alkaloid Metabolism/Biosynthesis | Use of this compound |

|---|---|---|---|

| Cytochrome P450 | CYP2A6 | N-demethylation of nicotine to nornicotine nih.govnih.gov | Internal standard for quantifying nornicotine formation umn.edunih.gov |

| Uridine Diphosphate Glucuronosyltransferase | UGT2B10 | Glucuronidation of nicotine and cotinine nih.govaacrjournals.org | Internal standard in comprehensive metabolite profiling aacrjournals.orgaacrjournals.org |

| Reductases | Imine Reductase | Conversion of myosmine to (S)-nornicotine mdpi.comgoogle.com | Analytical standard for quantifying product and enantiomeric excess |

Advanced Methodological Considerations for S Nornicotine D4 Analysis

Optimization of Sample Preparation Techniques for Diverse Research Matrices

The choice of sample preparation technique is critical for the successful analysis of (S)-Nornicotine-d4, as it directly impacts extraction efficiency, sample cleanliness, and ultimately, analytical sensitivity and accuracy. The complexity of biological matrices such as plasma, urine, and tissue homogenates requires robust and optimized extraction procedures.

Extraction Procedures (e.g., Solid Phase Extraction, Protein Precipitation)

Solid Phase Extraction (SPE) is a widely employed technique for the extraction of nornicotine (B190312) and its isotopologues from complex biological samples. nih.govnih.govnih.gov This method offers significant advantages in terms of providing cleaner extracts compared to simpler methods like protein precipitation. Various SPE cartridges, such as mixed-mode cation exchange and reversed-phase C18, have been successfully utilized. nih.govresearchgate.net For instance, a study detailing the analysis of nicotine (B1678760) and its metabolites in human plasma and urine utilized SPE to extract the target analytes and their deuterated internal standards. nih.gov The process involved conditioning the SPE column, loading the sample, washing away interferences, and finally eluting the analytes of interest. nih.govnih.gov Another method for analyzing nicotine and related alkaloids in biological matrices also successfully employed solid-phase extraction. nih.gov

Protein Precipitation (PPT) is a simpler and faster alternative to SPE, often used for high-throughput analysis. nih.gov This technique involves adding a precipitating agent, such as acetonitrile (B52724) or acetone, to the biological sample to denature and pellet proteins. nih.govplos.org While efficient in removing a large portion of proteins, PPT (B1677978) may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. nih.gov One study reported a method for serum nicotine, cotinine (B1669453), and nornicotine that involved only protein precipitation followed by online turbulent flow extraction. nih.gov In some cases, a combination of protein precipitation followed by SPE is used to achieve optimal sample clean-up, particularly for complex matrices like plasma. nih.gov

Enzymatic Hydrolysis for Conjugated Metabolites (e.g., using β-Glucuronidase)

In many biological systems, nornicotine can be conjugated with glucuronic acid, forming nornicotine-glucuronide. To measure the total concentration of nornicotine (free and conjugated), an enzymatic hydrolysis step is often necessary. plos.org This is typically achieved by incubating the sample with β-glucuronidase enzyme, which cleaves the glucuronide bond. plos.orgmdpi.com The efficiency of this hydrolysis can be influenced by the source of the enzyme (e.g., from Helix pomatia, E. coli), incubation time, and temperature. mdpi.com It has been noted that β-glucuronidases can be more efficient at deconjugating O-glucuronides than N-glucuronides. celerion.com Therefore, optimizing the hydrolysis conditions is crucial for accurate quantification of total nornicotine. For example, a method for quantifying urinary nicotine and its metabolites utilizes β-glucuronidase to enzymatically hydrolyze the conjugated forms before analysis. plos.orgcdc.gov

Strategies for Mitigating Matrix Effects in Quantitative Analyses

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting endogenous components from the sample matrix, are a significant challenge in quantitative mass spectrometry. bohrium.comakjournals.com These effects can compromise the accuracy and precision of the analytical method. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects, as it is expected to behave chromatographically and ionize similarly to the unlabeled analyte. coresta.org

Development and Application of Matrix-Matched Standard Curves

To further account for matrix effects, the use of matrix-matched standard curves is a widely accepted approach. bohrium.comakjournals.comdavidpublisher.com This involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed. youtube.com By doing so, the calibration standards experience similar matrix effects as the unknown samples, leading to more accurate quantification. davidpublisher.comtesisenred.net For instance, in the analysis of nicotine and its metabolites in various biological matrices, matrix-matched calibration curves have been shown to provide linearity and accuracy. researchgate.net The process involves spiking known concentrations of the analyte and internal standard into the blank matrix and then subjecting these standards to the same extraction procedure as the samples. uky.edu

Integration with In Vivo Sampling Techniques (e.g., Microdialysis Coupled with UHPLC-HRMS/MS)

Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of endogenous and exogenous compounds in the extracellular fluid of tissues. jaypeedigital.com When coupled with a highly sensitive and selective analytical technique like Ultra-High-Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), it provides near real-time pharmacokinetic and pharmacodynamic data. nih.gov This integrated approach has been successfully used to study the disposition of nicotine and its metabolites, including nornicotine, in the brain and blood of animal models. nih.govresearchgate.net The direct coupling of microdialysis with the analytical system minimizes sample handling, reducing the risk of contamination and degradation. nih.gov An online microdialysis-UHPLC-HRMS/MS method has been developed for the simultaneous analysis of over 10 nicotine metabolites and neurotransmitters in rat brain. nih.gov

Development of High-Throughput Analytical Methodologies for Large-Scale Studies

The need to analyze a large number of samples in clinical and epidemiological studies has driven the development of high-throughput analytical methods. nih.govbohrium.com These methods prioritize speed and efficiency without compromising data quality. Key features of high-throughput methods include simplified sample preparation, such as protein precipitation or online SPE, and rapid chromatographic separations using UHPLC systems. nih.govrestek.com For example, a method for the simultaneous determination of nicotine and its metabolites in urine was developed with a chromatographic run time of less than 4 minutes, allowing for high sample throughput. akjournals.com Another high-throughput method for nicotine and cotinine in multiple biological matrices utilized a 2-minute chromatographic run time. upf.edu The use of a stable isotope-labeled internal standard like this compound is essential in these high-throughput assays to ensure accuracy and precision despite abbreviated sample preparation protocols. coresta.orguky.edu

Future Directions in S Nornicotine D4 Research

Continued Elucidation of Novel Nicotine (B1678760) and Alkaloid Metabolic Pathways

The use of stable isotope labeling is a powerful tool for tracing the metabolic fate of compounds in vivo without the complications of radioactivity. (S)-Nornicotine-d4 is central to future efforts to unravel the intricate details of nicotine and other tobacco alkaloid metabolic pathways.

Early studies using deuterium-labeled nicotine confirmed its metabolic conversion to nornicotine (B190312) in humans; smokers administered deuterium-labeled nicotine were subsequently found to excrete deuterium-labeled nornicotine. nih.gov This foundational work demonstrated the utility of isotopic labeling in confirming metabolic links. Similarly, research using deuterated nornicotine analogs in rabbit liver preparations was instrumental in identifying metabolites like myosmine (B191914) and 2-(3-pyridyl)-1(5)-pyrroline, illustrating how these tracers can uncover specific enzymatic transformations. researchgate.net

A significant future direction lies in exploring the stereochemistry of these metabolic routes. Nornicotine is the direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN). researchgate.net Research has shown that the (S)-enantiomer of NNN is more carcinogenic than the (R)-enantiomer. researchgate.net Since (S)-NNN is produced from (S)-nornicotine, understanding the stereospecific demethylation of (S)-nicotine to (S)-nornicotine is of paramount importance. Future studies will likely employ (S)-Nicotine-d4 and this compound to precisely quantify the rates and pathways of enantiomer-specific metabolism, providing critical data for assessing cancer risk and developing harm reduction strategies.

Development of Advanced Analytical Techniques and Instrumentation

This compound, most commonly available commercially as a racemic mixture ((R,S)-Nornicotine-d4), is a cornerstone of modern analytical methods for quantifying tobacco alkaloids. cerilliant.comvwr.com Its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. cerilliant.comnih.gov

The future in this area involves the development of ultra-sensitive and high-throughput methods capable of distinguishing between enantiomers in complex matrices. Advanced techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) coupled with chiral columns are emerging for the enantiomeric separation of tobacco alkaloids. researchgate.net In these methods, (R,S)-Nornicotine-d4 serves as an indispensable tool for the reliable quantification of both (R)- and (S)-nornicotine. researchgate.netky.gov

Future research will focus on refining these chiral separation techniques, potentially moving towards even faster analysis times and lower limits of detection. The data generated from these advanced methods will be crucial for pharmacokinetic studies and for accurately assessing exposure to specific, more harmful, alkaloid isomers.

Table 1: Analytical Parameters for Alkaloid Quantification using Deuterated Standards This interactive table summarizes typical mass spectrometric parameters used in UPLC/MS/MS methods for the quantification of tobacco alkaloids, where (R,S)-Nornicotine-d4 is used as an internal standard.

| Compound | Quantitation Transition (m/z) | Collision Energy (V) | Confirmation Transition (m/z) | Collision Energy (V) |

| (S)-Nicotine | 163 > 80 | 14 | 163 > 117 | 26 |

| (R)-Nicotine | 163 > 132 | 16 | 163 > 117 | 26 |

| (R,S)-Nornicotine | 149 > 117 | 20 | 149 > 80 | 18 |

| (R,S)-Nornicotine-d4 | 153 > 121 | 22 | 153 > 96 | 24 |

| (R,S)-Anabasine | 163 > 92 | 20 | 163 > 80 | 18 |

| (R,S)-Anatabine | 161 > 107 | 12 | 161 > 80 | 28 |

| Data sourced from research on the determination of tobacco alkaloid enantiomers. researchgate.netky.gov |

Broader Applications in Understanding Biological Processes Beyond Tobacco-Related Research

While the history of this compound is rooted in tobacco research, its future applications are expected to branch into broader areas of pharmacology and neuroscience. Nornicotine itself is a pharmacologically active compound that acts as an agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.

The use of deuterated compounds to improve the pharmacokinetic properties of drugs is a burgeoning field in medicinal chemistry. informaticsjournals.co.innih.gov Deuteration can slow the rate of metabolic breakdown, increasing a drug's half-life and potentially reducing the formation of toxic metabolites. nih.govacs.org This principle is being applied to other alkaloids, such as the psychedelic N,N-Dimethyltryptamine (DMT), where deuterated analogs are being explored for the treatment of psychiatric disorders. nih.govacs.org

Future research could see this compound used not just as a tracer, but as a tool to study the therapeutic potential of nornicotine itself. By administering the deuterated compound, researchers can precisely track its distribution, metabolism, and clearance when investigating its effects on nAChR-related brain circuits and behaviors, independent of its role as a nicotine metabolite. This could open avenues for developing nornicotine-based probes or therapeutics for conditions where nAChR modulation is beneficial.

Contribution to the Synthesis and Stereochemical Control of Chiral Deuterated Compounds

The synthesis of isotopically labeled chiral molecules is a significant challenge in organic chemistry. The development of efficient and stereocontrolled routes to this compound will not only provide a valuable research tool but also contribute to the broader field of synthetic methodology.

The synthesis of nornicotine itself has been approached through various routes, including the demethylation of nicotine or the reduction of myosmine. google.com Enantioselective syntheses have been developed to produce optically pure (R)- and (S)-nornicotine, often involving complex chiral auxiliaries or catalysts. nih.govrsc.org Furthermore, the synthesis of deuterated pyridine (B92270) rings, the core structure of nornicotine, presents its own set of challenges.

The asymmetric hydrogenation of molecules containing a pyridine moiety is notoriously difficult due to the coordinating ability of the pyridine nitrogen, which can deactivate the metal catalysts used in the reaction. acs.org Overcoming this challenge is a key area of research in modern organic synthesis. researchgate.net Therefore, future efforts to develop a robust, scalable, and enantioselective total synthesis of this compound will drive innovation in several areas:

Asymmetric Catalysis: Creating new catalysts that can efficiently and selectively reduce deuterated pyridine precursors.

Isotope Labeling Methods: Devising late-stage deuteration strategies to incorporate deuterium (B1214612) into the molecule with high precision and stereocontrol. rsc.org

Purification of Chiral Compounds: Improving techniques for the separation and purification of chiral deuterated amines.

Success in the synthesis of this compound will provide a valuable template and set of methodologies applicable to the creation of other complex, chirally-defined deuterated compounds for use in metabolism studies, pharmacology, and materials science. nih.goveuropa.eu

Q & A

Q. How can the FINER criteria improve the design of studies involving this compound?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to justify deuterium labeling necessity. For novelty, highlight isotopic tracing as a tool for mapping novel metabolites. Ethical compliance requires IACUC approval for animal studies and transparency in data conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.